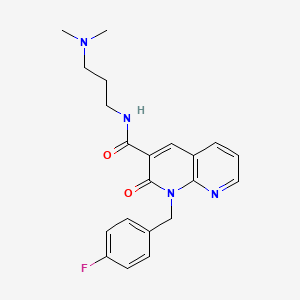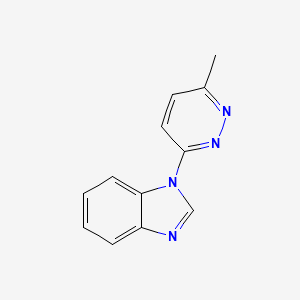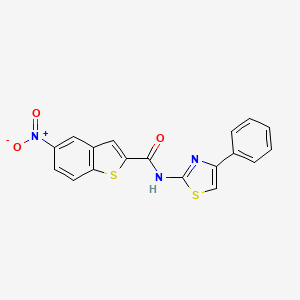![molecular formula C20H18ClFN4O2 B2611502 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775458-46-2](/img/structure/B2611502.png)
5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a phenyl group, and a 1,2,4-triazolone ring. These functional groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of a piperidine ring, a phenyl group, and a 1,2,4-triazolone ring suggests that this compound could have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the phenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, and its melting point might be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique
Molecular Stabilities and Anticancer Properties A study on benzimidazole derivatives, closely related to the chemical structure of interest, explored their tautomeric properties, conformations, and potential anticancer activities. Through density functional theory and molecular docking, it was found that these compounds exhibit stable states in the thione form and have significant anti-cancer properties due to specific inter-molecular hydrogen bonding with the EGFR binding pocket, indicating a potential application in cancer treatment (Karayel, 2021).
Antimicrobial Activities Research on 1,2,4-triazole derivatives highlighted their synthesis and evaluation for antimicrobial activities. Some compounds demonstrated good to moderate activities against various microorganisms, suggesting the utility of similar structures in developing new antimicrobial agents (Bektaş et al., 2007).
Antituberculosis Activity A series of thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. Among them, a compound showed promising results in inhibiting the MTB DNA gyrase and GyrB ATPase assay, indicating a potential application in tuberculosis treatment (Jeankumar et al., 2013).
Aurora Kinase Inhibition for Cancer Treatment The synthesis of compounds targeting Aurora A kinase, a critical enzyme involved in cell division, was reported. These inhibitors have potential applications in cancer therapy due to their ability to disrupt the cell cycle of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Anthelmintic Activity Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its potential in exhibiting poor antibacterial but moderate anthelmintic activity, suggesting the role of similar structures in developing treatments against parasitic worms (Sanjeevarayappa et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-16-12-14(6-7-17(16)22)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIKNUQWDIZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2611422.png)

![Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B2611424.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2611425.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2611431.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)

![2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2611441.png)
